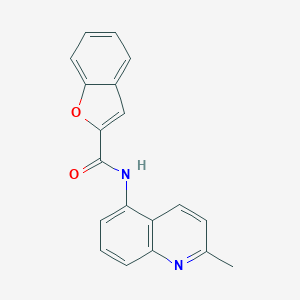![molecular formula C22H14FN3O2 B243771 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and Alzheimer's disease. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In Alzheimer's disease, it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in laboratory experiments is its potential therapeutic applications. The compound has been found to have anticancer and Alzheimer's disease properties, which makes it a promising candidate for further research. However, one limitation of using the compound is its potential toxicity, which may affect the accuracy and reliability of the results obtained from laboratory experiments.
Orientations Futures
There are several future directions for the scientific research application of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One future direction is to investigate the compound's potential use in combination with other anticancer or Alzheimer's disease drugs to enhance its effectiveness. Another future direction is to investigate the compound's potential use in other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been achieved through various methods. One of the most commonly used methods is the reaction of 2-fluoro-4-nitrobenzoic acid with 5-methyl-2-aminobenzoxazole, followed by the reaction with cyanoacetic acid and subsequent dehydration. Another method involves the reaction of 4-cyano-2-fluorobenzoyl chloride with 5-methyl-2-aminobenzoxazole, followed by the reaction with aniline. The synthesis method used may affect the purity and yield of the compound, which can impact its effectiveness in scientific research.
Applications De Recherche Scientifique
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, with studies showing that it can inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propriétés
Formule moléculaire |
C22H14FN3O2 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H14FN3O2/c1-13-5-8-20-19(9-13)26-22(28-20)15-3-2-4-16(11-15)25-21(27)17-7-6-14(12-24)10-18(17)23/h2-11H,1H3,(H,25,27) |
Clé InChI |
QDAHUQIOQGDAPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)




![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)